2-Chloro-4-(trifluoromethylthio)phenyl isocyanate
Description
Properties
IUPAC Name |
2-chloro-1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVQCRCJNVYGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604849 | |
| Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55225-89-3 | |
| Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55225-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through three main stages:
- Formation of the substituted aniline intermediate : Introduction of the trifluoromethylthio group and chloro substituent on the aromatic ring, followed by reduction of nitro or related groups to anilines.
- Conversion of the aniline to the isocyanate : Typically via reaction with phosgene or triphosgene in the presence of catalysts.
- Purification and isolation : Distillation or recrystallization to obtain the pure isocyanate.
Preparation of Substituted Aniline Intermediate
A key precursor is the corresponding substituted aniline, 2-chloro-4-(trifluoromethylthio)aniline, which can be synthesized by:
- Nucleophilic aromatic substitution (SNAr) where trifluoromethylthiophenol reacts with chlorinated aromatic compounds under basic conditions to introduce the trifluoromethylthio group.
- Reduction of nitro-substituted intermediates to anilines using catalytic hydrogenation or chemical reductants.
Example from patent CN102108067A :
- Trifluoromethylthiophenol reacts with 2-chloro-5-nitrotoluene in the presence of a basic catalyst and methyl sulfoxide solvent at elevated temperatures (70–180 °C) to form 3-methyl-4-(4-trifluoromethylthio phenoxy) oil intermediate.
- This intermediate is then hydrogenated using 5% Pd/C catalyst under hydrogen pressure (1.5 MPa) at 85–90 °C to yield the corresponding aniline with high yield (~94%) and purity.
Conversion of Aniline to Isocyanate
The aniline intermediate is converted to the isocyanate via reaction with phosgene or triphosgene, often in the presence of catalysts like 4-dimethylaminopyridine (DMAP):
- Triphosgene method : The aniline is reacted with triphosgene and a catalyst in an organic solvent such as methylene chloride or acetonitrile at room temperature or slightly elevated temperatures.
- The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the solvent is removed under reduced pressure.
- The crude isocyanate is purified by vacuum distillation to yield the target isocyanate compound in high yield (88–95%) and purity.
Alternative Synthetic Routes and Improvements
Use of safer and environmentally friendly reducing agents :
Traditional reductions using iron powder generate iron sludge waste and hydrogen gas, posing safety and environmental concerns. An improved method uses ferric trichloride and hydrazine hydrate in ethanol under reflux, which avoids iron sludge and is safer for scale-up.Nitration and reduction sequence :
Starting from o-chlorotrifluoromethylbenzene, nitration with acetic anhydride and concentrated nitric acid at controlled low temperatures (10–15 °C) produces nitro intermediates. Subsequent reduction with ferric chloride and hydrazine hydrate in ethanol yields the substituted aniline. This method minimizes isomer impurities and environmental hazards compared to traditional nitration/reduction methods.Isocyanate formation with triphosgene :
The aniline intermediate is reacted with triphosgene in organic solvents under controlled temperature (-5 °C to reflux) to form the isocyanate. The crude product is purified by vacuum distillation under controlled vacuum and temperature to obtain the pure isocyanate.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The use of tert-butyl dicarbonate ((Boc)2O) and DMAP as an alternative to phosgene derivatives for isocyanate formation has been demonstrated, offering a milder and potentially safer route.
- Reaction monitoring by TLC ensures complete conversion and helps optimize reaction time (typically 2 hours at room temperature).
- Vacuum distillation parameters are critical for isolating the isocyanate without decomposition; typical conditions are 140–150 °C under high vacuum (40 Pa or lower).
- Environmental and safety improvements focus on replacing iron powder reductions with hydrazine hydrate/ferric chloride systems and controlling nitration conditions to reduce isomer formation and hazardous waste.
- Industrial scalability is enhanced by using safer reagents and optimized reaction conditions that minimize by-products and waste.
Chemical Reactions Analysis
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols.
Common reagents used in these reactions include amines, alcohols, thiols, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with chlorinated phenols or anilines.
- Reagents : Common reagents include triphosgene or phosgene, which facilitate the formation of the isocyanate functional group.
- Conditions : Reactions are typically carried out under controlled conditions to minimize side reactions and maximize yield.
Applications in Medicinal Chemistry
One of the most significant applications of 2-chloro-4-(trifluoromethylthio)phenyl isocyanate lies in its role as an intermediate in the synthesis of pharmaceutical compounds.
Case Study: Anticancer Agents
- Sorafenib : This compound serves as an important precursor for synthesizing sorafenib, a multi-kinase inhibitor used in treating advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets various kinases involved in tumor proliferation and angiogenesis, making it a critical drug in oncology .
Beyond medicinal chemistry, this compound finds utility in the development of advanced materials.
Polyurethane Synthesis
The compound can be utilized to produce polyurethanes with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices improves mechanical properties and extends the material's lifespan under harsh conditions.
Table 2: Comparison of Polyurethane Properties
| Property | Standard Polyurethane | Modified with Isocyanate |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Elongation at Break (%) | 300 | 400 |
| Thermal Stability (°C) | 80 | 120 |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly modify the active site of the enzyme, thereby inhibiting its activity. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The chlorine atom is electron-withdrawing, enhancing the electrophilicity of the isocyanate group.
- The trifluoromethylthio group combines strong electron-withdrawing effects (via sulfur and fluorine) with high lipophilicity, influencing solubility and reactivity .
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares key parameters of 2-chloro-4-(trifluoromethylthio)phenyl isocyanate with analogs:
Key Differences in Reactivity
Electrophilicity :
- The dual electron-withdrawing groups (Cl and -SCF₃) in the target compound increase the electrophilicity of its isocyanate group compared to analogs with single substituents (e.g., 4-(trifluoromethylthio)phenyl isocyanate) .
- 4-Chloro-2-fluorophenyl isocyanate exhibits even higher electronegativity due to fluorine but lacks the bulky -SCF₃ group, enabling faster reactions in sterically demanding contexts .
For example, in N-arylation reactions (), yields for -SCF₃-substituted isocyanates may be lower than those with smaller substituents like -OCH₃ or -Cl .
This contrasts with 2-chloro-4-(trifluoromethyl)phenyl isocyanate, where -CF₃ provides less lipophilicity .
Research Findings
- N-Arylation Reactions :
Aryl isocyanates with electron-withdrawing groups (e.g., Cl, -SCF₃) typically yield 39–60% in N-arylation reactions with isothioureas. The target compound’s higher electrophilicity may improve reaction rates, but steric bulk could limit efficiency . - Pharmaceutical Relevance : Fluorinated and sulfur-containing groups (e.g., -SCF₃) are prioritized in drug design for their metabolic stability and bioavailability. The target compound’s structure aligns with trends in kinase inhibitor and agrochemical development .
Biological Activity
Overview
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate (CAS No. 55225-89-3) is an organic compound characterized by its unique structure, which includes a chlorine atom and a trifluoromethylthio group attached to a phenyl isocyanate backbone. This compound exhibits notable biological activity, primarily due to its reactivity with nucleophiles, making it a valuable tool in biochemical research and drug development.
The compound's chemical structure allows it to undergo various reactions, including:
- Nucleophilic Substitution : The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates.
- Hydrolysis : In the presence of water, it hydrolyzes to yield corresponding amines and carbon dioxide.
- Oxidation and Reduction : The trifluoromethylthio group can be oxidized to form sulfoxides and sulfones or reduced to thiols.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This property is exploited in drug design, particularly in creating enzyme inhibitors. The trifluoromethylthio group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic regions within proteins and cellular membranes.
Biological Applications
The compound has been investigated for several biological applications:
- Enzyme Inhibition : It has been shown to irreversibly modify the active sites of certain enzymes, effectively inhibiting their activity. This is particularly relevant in the context of developing therapeutic agents targeting specific diseases.
- Protein Modification : The compound is used in research to modify proteins and peptides, allowing scientists to study structural and functional dynamics within biological systems .
- Pharmaceutical Development : Its reactivity makes it a potential candidate for synthesizing new drugs, particularly those aimed at treating conditions related to enzyme dysfunctions .
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
-
Enzyme Inhibition Study :
- A study demonstrated that this compound inhibited the enzyme activity of certain proteases by covalently binding to their active sites. This inhibition was quantified using IC50 values, indicating potent activity against specific targets.
-
Cytotoxicity Evaluation :
- Research evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.
- Pharmacokinetic Studies :
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | Lacks sulfur atom | Different reactivity profile |
| 4-(Trifluoromethylthio)phenyl isocyanate | No chlorine atom | Varies in enzyme inhibition potential |
| 2-Chloro-4-(methylthio)phenyl isocyanate | Contains methylthio instead of trifluoromethylthio | Exhibits different chemical stability and reactivity |
Q & A
Q. What are the standard synthetic routes for 2-chloro-4-(trifluoromethylthio)phenyl isocyanate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via phosgenation of the corresponding amine precursor (e.g., 2-chloro-4-(trifluoromethylthio)aniline). Key steps include:
- Phosgenation : Reacting the amine with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane under inert atmosphere .
- Purification : Distillation under reduced pressure (bp data unavailable for this compound, but analogous isocyanates like 3-chloro-4-methylphenyl isocyanate have bp ~260°C ).
- Purity Optimization : Use HPLC or GC-MS to monitor byproducts (e.g., ureas from moisture contamination). Storage at 0–6°C in sealed, moisture-free containers is critical .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the isocyanate group (N=C=O) via asymmetric stretching at ~2270 cm⁻¹ and symmetric stretching at ~1320–1380 cm⁻¹.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and trifluoromethylthio (S-CF₃) groups via coupling patterns .
- Mass Spectrometry : Exact mass (calc. for C₈H₃ClF₃NOS: 261.46 g/mol) to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and respiratory protection due to toxicity (UN Hazard Class 6.1) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions with isocyanate groups .
Q. How does this compound react with common nucleophiles (e.g., amines, alcohols)?
- Methodological Answer :
- With Amines : Forms urea derivatives (R-NH-C(O)-NH-R') via nucleophilic attack. Reaction rates depend on amine basicity and steric hindrance.
- With Alcohols : Produces carbamates (R-O-C(O)-NH-R'). Anhydrous conditions and catalysts like dibutyltin dilaurate improve yields .
Advanced Research Questions
Q. How can reaction kinetics with alcohols be systematically studied for this compound?
- Methodological Answer :
- Microreactor Systems : Enable precise control of temperature (e.g., 25–80°C) and reactant ratios. Monitor conversion via in-line FT-IR or UV-Vis .
- Kinetic Modeling : Use Arrhenius equations to calculate activation energy (Eₐ). For analogous phenyl isocyanates, Eₐ ranges from 30–52 kJ/mol depending on alcohol structure .
Q. What computational methods predict the compound’s reactivity in solvent-free systems?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electrophilicity of the isocyanate group.
- Solvent Effects : COSMO-RS models can predict solubility parameters and reaction barriers in non-polar solvents .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in trifluoromethylthio groups) causing peak splitting .
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating ¹H-¹³C couplings .
Q. What strategies mitigate side reactions during derivatization for agrochemical applications?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
